molecular formula C18H19N3O4S2 B11437142 Ethyl 4-(2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Ethyl 4-(2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B11437142
M. Wt: 405.5 g/mol
InChI Key: KLPGLAXDOZTDLK-UHFFFAOYSA-N
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Description

ETHYL 4-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thienopyrimidine core, makes it a subject of interest for researchers in various fields.

Preparation Methods

The synthesis of ETHYL 4-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves several steps:

Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

ETHYL 4-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 4-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The thienopyrimidine core can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

ETHYL 4-[2-({3-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDO]BENZOATE can be compared with other thienopyrimidine derivatives:

Properties

Molecular Formula

C18H19N3O4S2

Molecular Weight

405.5 g/mol

IUPAC Name

ethyl 4-[[2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C18H19N3O4S2/c1-3-25-17(24)11-4-6-12(7-5-11)19-14(22)10-27-18-20-13-8-9-26-15(13)16(23)21(18)2/h4-7H,3,8-10H2,1-2H3,(H,19,22)

InChI Key

KLPGLAXDOZTDLK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SCC3

Origin of Product

United States

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